2-(苄氧基)-1H-异吲哚-1,3(2H)-二酮

描述

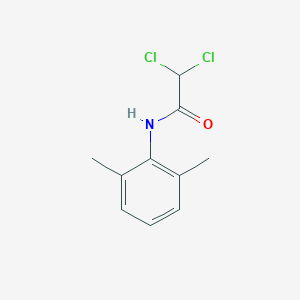

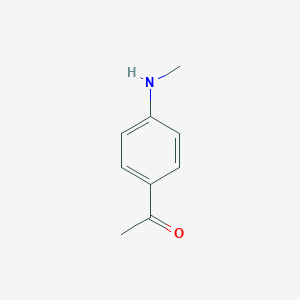

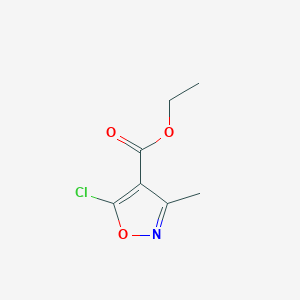

The compound "2-(benzyloxy)-1H-isoindole-1,3(2H)-dione" is a derivative of the isoindole-1,3-dione family, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. While the specific compound is not directly mentioned in the provided papers, the related structures and their syntheses offer insights into the chemical characteristics and potential reactivity of this compound.

Synthesis Analysis

The synthesis of benzo[f]isoindole-4,9-diones is described starting from brominated precursors and primary amines, followed by CAN-mediated oxidation to yield the target compounds . Similarly, the synthesis of 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones involves a one-step reaction with 2-aminobenzenethiols and brominated indene diones, indicating that brominated precursors are common starting materials for such compounds . These methods suggest that the synthesis of "2-(benzyloxy)-1H-isoindole-1,3(2H)-dione" could potentially involve similar starting materials and reactions, such as nucleophilic substitution and cyclization.

Molecular Structure Analysis

The molecular structure of related compounds has been established using various analytical techniques, including FTIR, NMR, HRMS, and X-ray crystallography . The crystal structure and Hirshfeld surface analysis of a related compound, 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione, have been reported, providing insights into the three-dimensional arrangement and intermolecular interactions of such molecules .

Chemical Reactions Analysis

The chemical reactivity of isoindole derivatives is highlighted by their ability to undergo oxidation reactions. For instance, the oxidation of 3a,8a-dihydroxy-2-(alkyl/benzylthio)indeno[1,2-d]imidazol-8(3H)-ones to yield isoindole dione derivatives has been reported . This suggests that "2-(benzyloxy)-1H-isoindole-1,3(2H)-dione" may also participate in similar oxidation reactions, potentially leading to various oxidized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole derivatives can be inferred from their structural characteristics. For example, the presence of electron-withdrawing groups such as diones can influence the compound's acidity and reactivity. The benzyloxy group in "2-(benzyloxy)-1H-isoindole-1,3(2H)-dione" may affect its solubility and reactivity in organic solvents. Additionally, the inhibitory activity of benzo[e]isoindole-1,3-diones against GSK-3beta and their effects on zebrafish embryo growth suggest that these compounds can interact with biological targets, which may also be true for the compound .

科学研究应用

分子结构和合成

- 与 2-(苄氧基)-1H-异吲哚-1,3(2H)-二酮 相关的化合物的分子结构已得到详细研究。例如,具有相似结构的 N-(1H-1,2,3-苯并三唑-1-基甲基)邻苯二甲酰亚胺,已被分析以了解其分子单元的取向和分子内相互作用 (王,建,刘,2008)。

衍生物合成及应用

- 研究集中在从各种前体开始合成六氢-1H-异吲哚-1,3(2H)-二酮的新衍生物。这些衍生物在制药和材料科学等不同领域具有潜在应用 (谭等,2016)。

晶体学和材料性质

- 类似化合物的晶体学研究,如 2-(2,3-二甲苯基)-1H-异吲哚-1,3(2H)-二酮,提供了对材料性质的见解,例如分子在晶格中的排列以及决定这些结构的相互作用 (塔里克等,2010)。

药理潜力

- 已探索该化学类别中的化合物以了解其药理潜力。例如,结构相关的 N-(磺酰氧基)邻苯二甲酰亚胺已被研究其失活糜蛋白酶等酶的能力,突出了潜在的治疗应用 (诺伊曼,居乔,1994)。

化学合成和表征

- 已经开发出合成和表征 2H-异吲哚-1,3(2H)-二酮 衍生物的新方法。这些方法提供了对这些化合物的化学性质和潜在应用的见解 (海,2007)。

安全和危害

未来方向

属性

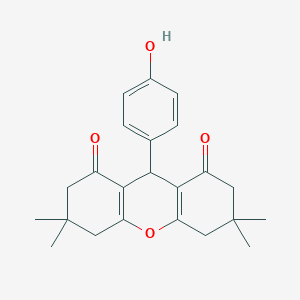

IUPAC Name |

2-phenylmethoxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-14-12-8-4-5-9-13(12)15(18)16(14)19-10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZADUIJKWISQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292185 | |

| Record name | 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzyloxy)-1H-isoindole-1,3(2H)-dione | |

CAS RN |

16653-19-3 | |

| Record name | 2-(Phenylmethoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16653-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 80685 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016653193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16653-19-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)